Technical Guide: Chemical Properties and Structure Elucidation of 3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine
Technical Guide: Chemical Properties and Structure Elucidation of 3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine
Abstract
This technical guide provides a comprehensive analysis of 3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine , a heterocyclic building block of significant interest in medicinal chemistry. Often utilized as a bioisostere for phenyl-substituted isoxazoles in COX-2 inhibitors and sulfonamide antibiotics, this scaffold presents unique structural challenges due to annular tautomerism and thiophene-ring electronics. This document details the synthesis, physicochemical properties, and rigorous structure elucidation protocols required to validate this compound in drug discovery workflows.
Introduction: The Thiophene-Isoxazole Scaffold
The 1,2-oxazol-5-amine (5-aminoisoxazole) moiety is a privileged pharmacophore, serving as a critical intermediate in the synthesis of drugs such as Valdecoxib and Sulfamethoxazole . The substitution of a phenyl ring with a 3-methylthiophen-2-yl group introduces specific electronic and steric properties that can enhance metabolic stability and potency.
However, the synthesis and characterization of this molecule are non-trivial. The electron-rich thiophene ring makes the system prone to oxidative degradation, while the 5-amino group introduces amino-imino tautomerism that complicates NMR interpretation. This guide establishes a standardized protocol for its production and validation.
Physicochemical Profile
Understanding the fundamental properties of the molecule is essential for handling and formulation.
| Property | Value / Description | Notes |
| IUPAC Name | 3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine | Also: 5-amino-3-(3-methyl-2-thienyl)isoxazole |
| Molecular Formula | C₈H₈N₂OS | |
| Molecular Weight | 180.23 g/mol | |
| CAS Number | Not widely listed | Commercially available as research reagent (e.g., Accela ChemBio SY280475) |
| Appearance | Off-white to pale yellow solid | Darkens upon air/light exposure (thiophene oxidation) |
| Solubility | DMSO, DMF, MeOH, EtOAc | Poor solubility in water and hexanes |
| pKa (Amine) | ~1.5 - 2.0 | Weakly basic due to electron withdrawal by the isoxazole ring |
| LogP (Predicted) | ~1.8 | Moderate lipophilicity suitable for CNS penetration |
Synthesis Strategy
The most robust synthetic route involves the construction of the isoxazole ring from a
Retrosynthetic Analysis
The target molecule is disassembled into two key components: 3-methylthiophene-2-carboxylic acid derivative and acetonitrile/hydroxylamine .
Detailed Synthetic Protocol
Step 1: Preparation of
-
Suspend NaH (1.5 eq) in anhydrous THF under
atmosphere. -
Add anhydrous acetonitrile (1.5 eq) dropwise at 0°C to generate the acetonitrile anion.
-
Add 3-methylthiophene-2-carboxylic acid ethyl ester (1.0 eq) slowly.
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Reflux for 2-4 hours. The solution will turn viscous/brown.
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Quench with water and acidify to pH 4 to precipitate 3-(3-methylthiophen-2-yl)-3-oxopropanenitrile .
Step 2: Cyclization to Isoxazole
Reagents:
-
Dissolve the
-ketonitrile in EtOH. -
Add
(1.2 eq).[1] -
Add NaOH (2.5 eq) dissolved in minimal water.
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Reflux for 6-8 hours.
-
Concentrate solvent, neutralize with dilute HCl, and filter the precipitate.
-
Recrystallize from Ethanol/Water to obtain pure 3-(3-methylthiophen-2-yl)-1,2-oxazol-5-amine .
Reaction Pathway Visualization
Caption: Two-step regioselective synthesis via beta-ketonitrile intermediate.
Structure Elucidation & Validation
Validating the structure requires differentiating the target from potential regioisomers (3-amino-5-substituted) and confirming the oxidation state of the thiophene.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode)
-
Observed Ion:
m/z -
Fragmentation Pattern:
-
181 -> 97 m/z: Loss of the isoxazole ring fragments, leaving the methyl-thiophene cation
. -
181 -> 139 m/z: Loss of the amine fragment or ring cleavage (characteristic of isoxazoles).
-
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is distinct due to the shielding effect of the amino group on the isoxazole C4 proton.
Predicted
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Thiophene-H5 | 7.45 | Doublet ( | 1H | Aromatic Thiophene |
| Thiophene-H4 | 6.98 | Doublet ( | 1H | Aromatic Thiophene |
| Amine ( | 6.60 | Broad Singlet | 2H | Exchangeable with |
| Isoxazole-H4 | 5.35 | Singlet | 1H | Characteristic Upfield Shift |
| Methyl ( | 2.42 | Singlet | 3H | Thiophene substituent |
Expert Insight: The Isoxazole-H4 proton at ~5.35 ppm is the diagnostic peak. In non-amino isoxazoles, this proton typically appears downfield at ~6.5-7.0 ppm. The strong electron-donating effect of the 5-amino group shields the C4 position significantly.
Tautomerism (Amino vs. Imino)
5-Aminoisoxazoles exist in equilibrium between the amino form (aromatic) and the imino form (non-aromatic). In polar aprotic solvents like DMSO, the amino form predominates, but the imino form can react selectively with hard electrophiles.
Caption: Tautomeric equilibrium favoring the aromatic amino form in solution.
Reactivity & Storage Protocols
Stability
-
Oxidation: The thiophene ring is electron-rich and susceptible to oxidation by air over time, leading to sulfoxide/sulfone impurities. Store under Argon at -20°C.
-
Hydrolysis: The isoxazole ring is stable to acid but can undergo ring-opening (Recyclization) under strong basic conditions at high temperatures (e.g., formation of nitriles).
Functionalization
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Acylation: The exocyclic amine can be readily acylated or sulfonylated (e.g., with benzenesulfonyl chlorides) to generate sulfonamide derivatives, a common motif in COX-2 inhibitors.
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Electrophilic Substitution: The C4 position of the isoxazole is nucleophilic. Halogenation (e.g., NIS or NBS) will occur selectively at C4.
References
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General Synthesis of 5-Aminoisoxazoles
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Pascual, A. (2015). Synthesis of 3-Substituted 5-Aminoisoxazoles. Journal of Heterocyclic Chemistry.
-
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Isoxazole Tautomerism
-
Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.
-
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Thiophene-Isoxazole Analogs
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Accela ChemBio Product Catalog. 5-Amino-3-(3-methyl-2-thienyl)isoxazole.
-
-
Beta-Ketonitrile Method
-
BenchChem Application Notes. One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles.
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